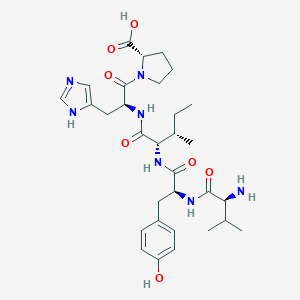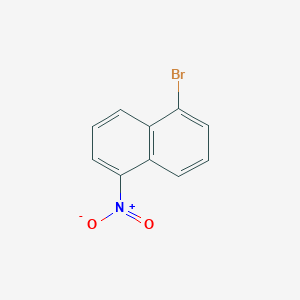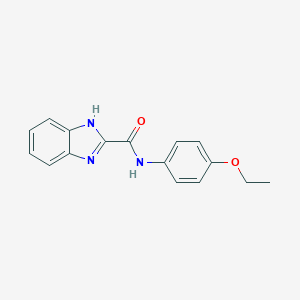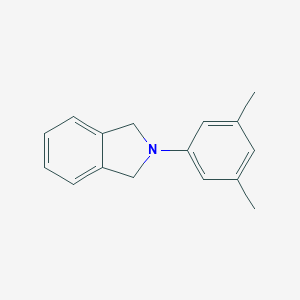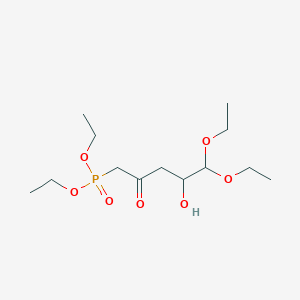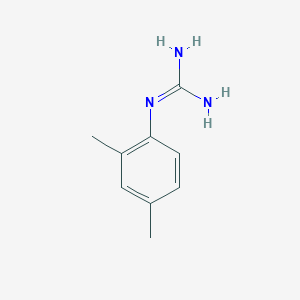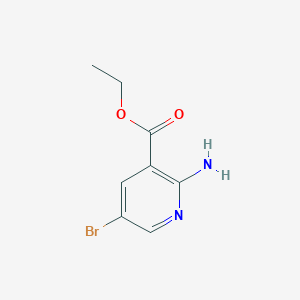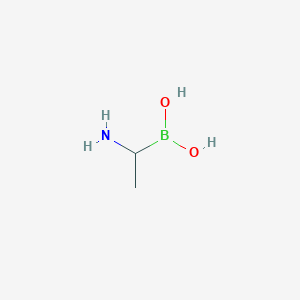
(1-Aminoethyl)boronic acid
Übersicht
Beschreibung
(1-Aminoethyl)boronic acid, also known as AEB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. AEB is a small molecule that can bind to proteins containing diols or cis-diol groups, such as glucose and fructose. This property has made AEB a valuable tool for studying the role of these proteins in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of (1-Aminoethyl)boronic acid involves its binding to proteins containing diols or cis-diol groups, leading to the inhibition of their activity. This inhibition can result in a variety of physiological and biochemical effects, depending on the specific protein targeted by (1-Aminoethyl)boronic acid.
Biochemische Und Physiologische Effekte
(1-Aminoethyl)boronic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of aldose reductase activity in diabetes, the inhibition of cell proliferation and survival in cancer, and the modulation of insulin signaling pathways. (1-Aminoethyl)boronic acid has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1-Aminoethyl)boronic acid is its specificity for proteins containing diols or cis-diol groups, which allows for targeted inhibition of specific proteins. However, (1-Aminoethyl)boronic acid can also have off-target effects and may inhibit the activity of other proteins that are not the intended target. Additionally, (1-Aminoethyl)boronic acid can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are several potential future directions for research on (1-Aminoethyl)boronic acid. One area of interest is the development of more efficient and effective synthesis methods for (1-Aminoethyl)boronic acid. Another area of interest is the identification of new protein targets for (1-Aminoethyl)boronic acid, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1-Aminoethyl)boronic acid and to identify any potential limitations or safety concerns.
Synthesemethoden
The synthesis of (1-Aminoethyl)boronic acid can be achieved through several methods, including the reaction of boronic acid with aminoethanol or the reaction of boronic acid with ethylene oxide followed by amination. The latter method has been shown to be more efficient and has been widely used in the synthesis of (1-Aminoethyl)boronic acid.
Wissenschaftliche Forschungsanwendungen
(1-Aminoethyl)boronic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes, (1-Aminoethyl)boronic acid has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. (1-Aminoethyl)boronic acid has also been shown to inhibit the growth of cancer cells by targeting proteins involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-aminoethylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXSZPJYPOEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922958 | |
| Record name | (1-Aminoethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.90 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoethyl)boronic acid | |
CAS RN |
119414-77-6 | |
| Record name | (1-Aminoethyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119414776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



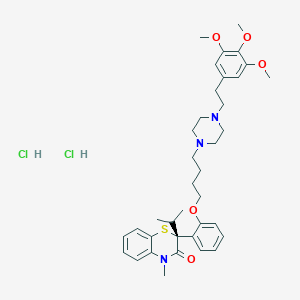


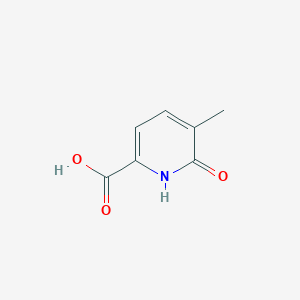

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
